molecular formula C16H34N2O6 B3051130 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane CAS No. 31255-17-1

1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane

Cat. No.: B3051130
CAS No.: 31255-17-1
M. Wt: 350.45 g/mol
InChI Key: STPLRJHSPOESPN-UHFFFAOYSA-N
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Description

1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane is a macrocyclic compound with the molecular formula C₁₆H₃₄N₂O₆. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane can be synthesized through the reaction of ethane-1,2-diol with 2-bromoethanol in the presence of a base, followed by cyclization with ethylenediamine . The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O6/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1/h17-18H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLRJHSPOESPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCNCCOCCOCCOCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185186
Record name 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31255-17-1
Record name 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31255-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane
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Synthesis routes and methods

Procedure details

A solution of 30 g. of the diamide obtained in Example 15 in 200 ml. anhydrous tetrahydrofurane is slowly added to a mixture of 50 ml. anhydrous tetrahyfrofurane and 18 g. LiAlH4 while stirring and heating at the reflux temperature. After the addition is completed, the mixture is stirred under reflux and under a nitrogen atmosphere for 24 hours. After cooling to room temperature the reducing agent is destroyed by adding a mixture of water and THF (1:2). The mixture is filtered and the filtrate is evaporated to dryness. The residue is dissolved in benzene and the solution is passed through a column of Al2O3 with benzene as eluant. The solution is evaporated to dryness and the desired product is obtained as a colourless oil which crystallizes at low temperatures.
Name
diamide
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Reactant of Route 2
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Reactant of Route 3
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Reactant of Route 4
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Reactant of Route 5
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Reactant of Route 6
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane

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